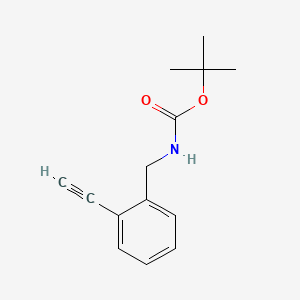
叔丁基4-(4-氟苯基)-3-氧代哌嗪-1-羧酸酯
描述
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.326. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在血栓性疾病治疗中的作用
与叔丁基4-(4-氟苯基)-3-氧代哌嗪-1-羧酸酯相关的化学结构的一个重要应用是在血栓性疾病的治疗中。一项研究合成并评估了一系列2-氧代哌嗪衍生物,特别关注它们抑制血小板聚集的能力及其对出血时间的影响。研究发现,某些化合物对血小板聚集表现出有效的抑制作用,并且疗效和出血副作用之间具有良好的分离性,这表明在治疗血栓性疾病方面具有潜在的临床应用 (Kitamura 等,2001)。
在神经药理学中的潜力
另一个应用领域是在神经药理学中,特别是与血清素受体有关。WAY100135,一种与所讨论的化学结构密切相关的苯基哌嗪衍生物,已被确定为在突触前和突触后5-HT1A受体上具有选择性拮抗作用。它在与血清素受体相关的结合、功能和行为研究中显示出有希望的活性,表明在解决与血清素失调相关的疾病方面具有潜在的应用 (Fletcher 等,1993)。
支气管扩张剂的开发
此外,与叔丁基4-(4-氟苯基)-3-氧代哌嗪-1-羧酸酯结构相似的氨基-卤代取代苯基-氨基乙醇的衍生物已被探索其对肾上腺素β-受体的作用。一些衍生物表现出有效的β2拟似活性,并且在心脏中具有β1阻断作用,这与克伦特罗类似。这表明在开发用于治疗的支气管扩张剂方面具有潜在的应用 (Engelhardt,1984)。
属性
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGMXONVCDCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)









![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)


